molecular formula C18H20BrNO3S B12292979 (Z)-5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione

(Z)-5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione

Cat. No.: B12292979
M. Wt: 410.3 g/mol
InChI Key: NNJXJDRXWLCJSS-WJDWOHSUSA-N
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Description

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is a labeled analogue of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione. This compound is a thiazolidinedione analogue and is primarily used as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter .

Preparation Methods

The synthesis of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinedione core, followed by the introduction of the bromo and cyclohexylethoxy substituents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is used in biological studies to investigate the role of 15-hydroxyprostaglandin dehydrogenase in various physiological processes.

    Medicine: It is explored for its potential therapeutic effects in wound healing and inflammation.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the degradation of prostaglandins, which are lipid compounds that play a role in inflammation and wound healing. By inhibiting 15-PGDH, the compound increases the levels of prostaglandins, thereby promoting wound healing and reducing inflammation .

Comparison with Similar Compounds

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is unique due to its specific structure and labeled analogue properties. Similar compounds include:

Properties

Molecular Formula

C18H20BrNO3S

Molecular Weight

410.3 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11-

InChI Key

NNJXJDRXWLCJSS-WJDWOHSUSA-N

Isomeric SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)S3)Br

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br

Origin of Product

United States

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